molecular formula C14H13NO3 B14684673 2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid CAS No. 32852-76-9

2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid

Cat. No.: B14684673
CAS No.: 32852-76-9
M. Wt: 243.26 g/mol
InChI Key: KDXFGAHIPHDBCH-UHFFFAOYSA-N
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Description

2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid is an organic compound that features both a hydroxyphenyl group and an aminobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid typically involves the reaction of 3-hydroxybenzylamine with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form a corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the amino group can form interactions with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylbenzoic acid: Similar structure but with a methyl group instead of a hydroxyphenyl group.

    3-Hydroxybenzoic acid: Lacks the amino group but has a similar hydroxyphenyl structure.

    4-Aminobenzoic acid: Similar amino group but different positioning on the benzene ring.

Uniqueness

2-{[(3-Hydroxyphenyl)methyl]amino}benzoic acid is unique due to the presence of both a hydroxyphenyl group and an aminobenzoic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

32852-76-9

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-[(3-hydroxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C14H13NO3/c16-11-5-3-4-10(8-11)9-15-13-7-2-1-6-12(13)14(17)18/h1-8,15-16H,9H2,(H,17,18)

InChI Key

KDXFGAHIPHDBCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC(=CC=C2)O

Origin of Product

United States

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